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Abstract
This document provides a comprehensive technical overview of ARM165, a novel

heterobifunctional molecule designed for the targeted degradation of the phosphoinositide 3-

kinase gamma (PI3Kγ) catalytic subunit, PIK3CG. ARM165 functions as a Proteolysis-

Targeting Chimera (PROTAC), offering a distinct therapeutic modality compared to traditional

small-molecule inhibitors. By inducing the specific and sustained ablation of PIK3CG, ARM165
effectively disrupts the PI3Kγ-Akt signaling pathway, which has been identified as a critical

dependency in certain malignancies, particularly Acute Myeloid Leukemia (AML). This guide

details the mechanism of action, preclinical efficacy, and key experimental methodologies

associated with the characterization of ARM165, presenting a valuable resource for

professionals in oncology research and drug development.

Introduction to ARM165
ARM165 is a potent and selective degrader of the PIK3CG protein.[1] It is a PROTAC, a class

of molecules that co-opt the cell's natural protein disposal machinery to eliminate specific target

proteins. This approach differs from conventional kinase inhibitors, which only block the

catalytic function of an enzyme. By inducing complete protein degradation, ARM165 aims to

achieve a more profound and durable disruption of downstream signaling pathways.[2][3]

Structurally, ARM165 is a heterobifunctional molecule composed of three key components:
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A ligand that binds to the target protein, PI3Kγ (derived from the selective inhibitor AZ2).[1][2]

A ligand that recruits an E3 ubiquitin ligase (pomalidomide for binding to Cereblon).[1]

A chemical linker that connects the two ligands.[1]

This design enables ARM165 to act as a bridge, bringing PIK3CG into close proximity with the

E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action
The primary mechanism of ARM165 is the induced degradation of PIK3CG.[2] Unlike small-

molecule inhibitors that temporarily block PI3Kγ's kinase activity, ARM165 removes the entire

protein. This process can be visualized as a catalytic cycle where a single molecule of ARM165
can induce the degradation of multiple PIK3CG protein molecules.

Ternary Complex Formation: ARM165 simultaneously binds to PIK3CG and the Cereblon

(CRBN) E3 ubiquitin ligase, forming a ternary complex.

Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine

residues on the surface of the PIK3CG protein.

Proteasomal Degradation: The polyubiquitinated PIK3CG is recognized by the 26S

proteasome, which unfolds and degrades the protein into small peptides.

Recycling: ARM165 is then released and can bind to another PIK3CG protein, repeating the

cycle.

This degradation-based approach leads to a sustained loss of PI3Kγ-mediated signaling.[2]
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Fig. 1: Mechanism of ARM165-mediated PIK3CG degradation.

PI3Kγ Signaling Pathway and its Disruption
The PI3K family of enzymes plays a crucial role in cell signaling, governing processes like cell

growth, proliferation, and survival. The PI3Kγ isoform, composed of the catalytic subunit
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PIK3CG and the regulatory subunit PIK3R5, is predominantly expressed in the myeloid lineage

of the hematopoietic system.[2][4] In AML, this PIK3CG–PIK3R5 signaling axis is critical for

activating downstream protein kinase B (Akt) signaling, which promotes leukemia cell growth

and survival.[2]

ARM165-mediated degradation of PIK3CG effectively severs this signaling cascade at its

origin, leading to a sustained ablation of Akt activation and subsequent downstream effects.[2]
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PI3Kγ-Akt Signaling Pathway in AML
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Fig. 2: Disruption of PI3Kγ-Akt signaling by ARM165.
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Preclinical Data and Efficacy
Preclinical studies have demonstrated the potent anti-leukemic capabilities of ARM165,

highlighting its superiority over traditional PI3Kγ small-molecule inhibitors.[2]

Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of ARM165 in AML Cells

Cell Line Assay Type Endpoint Result Reference

AML Cells Proliferation IC₅₀ < 1 µM [1]

AML Cells Viability
Reduction vs.

AZ2

Significantly

Greater
[2]

Non-AML Cells Viability Effect No reduction [2]

| Non-AML Cells| Colony Formation| Effect | No reduction |[2] |

Table 2: Selectivity Profile of ARM165

Parameter Method Result Reference

PIK3CG
Degradation

Unbiased
Proteomics

Specific to PIK3CG [2]

| PI3K Isoform Selectivity| - | While derived from a selective inhibitor, specific quantitative fold-

selectivity data for ARM165-induced degradation over other PI3K isoforms (α, β, δ) is not

detailed in the available literature. | - |

Table 3: In Vivo Efficacy of ARM165 in AML Mouse Models
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Mouse Model Treatment Key Outcomes Reference

Syngeneic & PDX ARM165

Significant
reduction of
disease burden in
bone marrow,
spleen, and blood.

[2]

Syngeneic & PDX ARM165 + Venetoclax

Enhanced anti-

leukemic effects

compared to

monotherapy.

[2]

| Naive Mice (Toxicity) | 0.051 mg/kg IV (7 days) | Favorable toxicity profile observed. |[4] |

Combination Therapy
A significant finding is the ability of ARM165 to potentiate the effects of venetoclax, a standard-

of-care BCL2 inhibitor used in AML treatment.[3] In both primary patient cells and mouse

models, the combination of ARM165 and venetoclax demonstrated a synergistic effect, leading

to a more profound reduction in AML cell growth and colony-forming capacity.[2][4] This

suggests that targeting the PI3Kγ dependency in AML can overcome resistance mechanisms to

existing therapies.

Experimental Protocols and Workflows
The characterization of ARM165 involved a series of standard and advanced molecular biology

and pharmacology techniques.

Fig. 3: Workflow for preclinical evaluation of ARM165.

Western Blotting for PIK3CG Degradation
Objective: To confirm the degradation of PIK3CG and assess the impact on downstream Akt

signaling.

Methodology:
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Cell Culture and Treatment: AML cell lines are cultured under standard conditions and

treated with varying concentrations of ARM165, a negative control (inactive degrader),

and a vehicle control (e.g., DMSO) for specified time points.

Protein Extraction: Cells are harvested and lysed using RIPA buffer supplemented with

protease and phosphatase inhibitors. Total protein concentration is determined using a

BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a

polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a

PVDF membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST)

and then incubated overnight at 4°C with primary antibodies against PIK3CG, phospho-

Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

Detection: After washing, the membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged.

Analysis: Band intensities are quantified using densitometry software. The level of PIK3CG

is normalized to the loading control to confirm degradation. The ratio of p-Akt to total Akt is

calculated to determine signaling inhibition.

Cell Viability Assay
Objective: To determine the cytotoxic effect of ARM165 on AML cells.

Methodology:

Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.

Compound Treatment: Cells are treated with a serial dilution of ARM165, the parent

inhibitor (AZ2), and appropriate controls.

Incubation: Plates are incubated for a standard period (e.g., 72 hours).
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Viability Measurement: A reagent such as CellTiter-Glo® (Promega) is added to each well

to measure ATP levels, which correlate with the number of viable cells.

Data Analysis: Luminescence is read using a plate reader. The data is normalized to

vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression

analysis in software like GraphPad Prism.

In Vivo AML Mouse Model Study
Objective: To evaluate the anti-tumor efficacy and tolerability of ARM165 in a living organism.

Methodology:

Model Generation: Immunodeficient mice (e.g., NSG) are engrafted with primary human

AML patient cells (PDX model) or syngeneic mice are injected with murine AML cells.

Leukemia engraftment is confirmed via peripheral blood sampling and flow cytometry.

Animal Grouping and Treatment: Once the disease is established, mice are randomized

into treatment groups: Vehicle, ARM165 monotherapy, Venetoclax monotherapy, and

ARM165 + Venetoclax combination. ARM165 is administered via a clinically relevant route

(e.g., intravenous injection) on a defined schedule (e.g., daily for 7 days).[4]

Monitoring: Animal weight and overall health are monitored daily. Disease burden is

tracked by measuring the percentage of leukemic cells (e.g., hCD45+) in the blood, bone

marrow, and spleen at the end of the study.

Endpoint Analysis: At the study's conclusion, tissues (bone marrow, spleen, liver) are

harvested for flow cytometry, histology, and Western blot analysis to assess disease

burden and target engagement.

Statistical Analysis: Differences in tumor burden and survival between groups are

analyzed using appropriate statistical tests (e.g., t-test, ANOVA, or Log-rank test for

survival).

Conclusion
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ARM165 represents a promising therapeutic agent that leverages the PROTAC technology to

achieve selective and potent degradation of PIK3CG. Its mechanism of action provides a more

sustained and potentially more effective inhibition of the PI3Kγ-Akt signaling pathway

compared to traditional inhibitors. Preclinical data strongly support its efficacy in AML models,

both as a monotherapy and in combination with standard-of-care agents like venetoclax.[2] The

lineage-restricted expression of PI3Kγ suggests a favorable therapeutic window, minimizing off-

target effects in non-malignant tissues.[2][4] This body of work establishes a compelling proof-

of-principle for targeting PI3Kγ via degradation as a novel strategy for AML and lays the

groundwork for future clinical investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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